3-methyl-N-(4-nitrophenyl)benzamide
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Overview
Description
3-methyl-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a methyl group at the 3-position and a nitrophenyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-nitrophenyl)benzamide typically involves the acylation of 3-methylbenzoic acid with 4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microreactor technology can also enhance the efficiency of the synthesis by optimizing reaction kinetics and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Oxidation: Potassium permanganate, sulfuric acid
Major Products Formed
Reduction: 3-methyl-N-(4-aminophenyl)benzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Oxidation: 3-carboxy-N-(4-nitrophenyl)benzamide
Scientific Research Applications
3-methyl-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzamide core can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(3-nitrophenyl)benzamide
- 3-methyl-N-(2-nitrophenyl)benzamide
- 3-methyl-N-(4-aminophenyl)benzamide
Uniqueness
3-methyl-N-(4-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. The presence of the nitro group at the 4-position enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its isomers .
Properties
CAS No. |
73230-98-5 |
---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-methyl-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H12N2O3/c1-10-3-2-4-11(9-10)14(17)15-12-5-7-13(8-6-12)16(18)19/h2-9H,1H3,(H,15,17) |
InChI Key |
MPEPLCORQWBDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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